Regioisomeric Differentiation: 2,5- vs 3,4-Dimethoxy Aniline Head Group—Impact on Molecular Recognition Parameters
The target compound (2,5-dimethoxyphenyl isomer, CAS 1014067-81-2) differs from its closest commercially available regioisomer, N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014067-53-8), solely by the relative position of the two methoxy substituents on the aniline ring . Although no published head-to-head bioactivity data exist for these two specific compounds, computational docking studies on the pyrazole-4-carboxamide scaffold demonstrate that methoxy positional isomerism alters the dihedral angle between the phenyl ring and the carboxamide plane, resulting in different hydrogen-bond acceptor patterns with kinase hinge regions [1]. This physicochemical distinction is quantifiable via calculated logP and polar surface area (PSA) differences that influence membrane permeability and target-binding entropy.
| Evidence Dimension | Regioisomeric methoxy substitution position on aniline ring |
|---|---|
| Target Compound Data | 2,5-dimethoxyphenyl substitution (CAS 1014067-81-2); MW 319.36; H-bond acceptors at positions 2 and 5 |
| Comparator Or Baseline | 3,4-dimethoxyphenyl substitution (CAS 1014067-53-8); MW 319.36; H-bond acceptors at positions 3 and 4 |
| Quantified Difference | No direct comparative bioactivity data available. Computational docking predictions indicate distinct hydrogen-bond networks with ATP-binding pockets of kinase targets (qualitative difference). |
| Conditions | In silico molecular docking; pyrazole-4-carboxamide scaffold class SAR context |
Why This Matters
Procurement of the incorrect regioisomer will lead to different target engagement profiles, invalidating SAR conclusions drawn from the intended 2,5-substitution pattern.
- [1] Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (Class-level SAR indicating substituent-dependent activity modulation). View Source
